3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-4-32-22-16-19(17-23(33-5-2)24(22)34-6-3)26-29-30-27(36-26)28-25(31)18-11-10-14-21(15-18)35-20-12-8-7-9-13-20/h7-17H,4-6H2,1-3H3,(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCCXDFOTIVVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a phenoxy group and an oxadiazole moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer effects, anti-inflammatory properties, and other pharmacological potentials.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H30N2O5 |
| Molecular Weight | 442.52 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
In a study assessing related oxadiazole compounds against multiple cancer cell lines (including SNB-19 and NCI-H460), it was found that these compounds exhibited promising growth inhibition rates (PGI values ranging from 54.68 to 65.12 at concentrations of 10 µM) . These findings suggest that the incorporation of the oxadiazole unit may enhance the anticancer efficacy through mechanisms such as tubulin inhibition.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of oxadiazole derivatives. The compound's structural features allow it to interact with inflammatory pathways. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation . The mechanism may involve the modulation of NF-kB signaling pathways or direct inhibition of cyclooxygenase (COX) enzymes.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. The oxadiazole ring is known for its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It may act on receptors associated with pain and inflammatory responses.
Case Study 1: Anticancer Evaluation
In a recent evaluation of related compounds with similar structures to this compound:
- Objective : Assess anticancer activity against SNB-19 and NCI-H460 cell lines.
- Methodology : Compounds were tested at various concentrations using MTT assays.
- Results : Significant cytotoxicity was observed with IC50 values indicating effective inhibition at low micromolar concentrations.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties:
- Objective : Evaluate the effect on pro-inflammatory cytokine production.
- Methodology : Cells were treated with the compound followed by stimulation with lipopolysaccharides (LPS).
- Results : A marked reduction in TNF-alpha and IL-6 levels was recorded compared to untreated controls.
Comparison with Similar Compounds
Key Observations :
- Triethoxyphenyl vs.
- Benzamide Substitutions: The 3-phenoxy group distinguishes the target compound from sulfamoyl-containing analogs (e.g., LMM5, BB02979), which may exhibit stronger hydrogen-bonding interactions with enzymes .
Antifungal Activity
Enzyme Inhibition
- 6a () : Inhibits hCA II via sulfonyl and ethylthio groups interacting with active-site residues (e.g., Thr199, Gln92) .
- D35 (): Binds to AlaDH with moderate affinity, though less potent than N6-methyl adenosine (D30) .
- Target Compound: The phenoxy group’s electron-rich nature may facilitate π-π stacking with aromatic enzyme residues, but absence of sulfonyl groups could reduce polar interactions .
Physicochemical and Drug-Likeness Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
